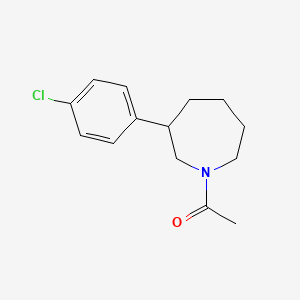
(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide is a useful research compound. Its molecular formula is C23H22FN5O and its molecular weight is 403.461. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
(E)-N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-(pyridin-3-yl)acrylamide, a compound with a similar structure, has been explored for its potential in cancer treatment. Kamal et al. (2014) synthesized a series of related compounds, noting their cytotoxic activity against various human cancer cell lines. They particularly highlighted the effectiveness of certain compounds in inducing apoptotic cell death in lung adenocarcinoma cells through tubulin polymerization inhibition (Kamal et al., 2014).
Antibacterial and Anticancer Evaluation
Further research by Bondock and Gieman (2015) on similar compounds revealed notable antibacterial and anticancer properties. Their study included a variety of synthesized compounds, some of which showed potent antibacterial activity against S. aureus and broad-range anticancer effectiveness against various tumor cell lines (Bondock & Gieman, 2015).
Neurological Applications
Vacher et al. (1999) investigated derivatives of pyridinemethylamine, which are structurally related to the compound . They found these compounds to exhibit potent 5-HT1A agonist activity, suggesting potential applications in treating depression and other neurological disorders (Vacher et al., 1999).
Structural Analysis in Drug Development
Research on the structural and electronic properties of related anticonvulsant drugs by Georges et al. (1989) provided insights into the potential of such compounds in the development of new anticonvulsant medications. Their work included X-ray diffraction and molecular-orbital calculations to understand the interactions and stability of these compounds (Georges et al., 1989).
Metabolic Stability and Pharmacokinetics
Sato et al. (2009) evaluated the metabolic stability of acrylamide derivatives, which are structurally related to the compound . Their findings on the in vitro metabolic stability in human liver microsomes contribute to understanding the pharmacokinetics and potential therapeutic applications of such compounds (Sato et al., 2009).
properties
IUPAC Name |
(E)-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O/c24-19-5-1-4-18(15-19)21-7-8-22(28-27-21)29-13-10-20(11-14-29)26-23(30)9-6-17-3-2-12-25-16-17/h1-9,12,15-16,20H,10-11,13-14H2,(H,26,30)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXPAQGUDZEAMI-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C=CC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1NC(=O)/C=C/C2=CN=CC=C2)C3=NN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3005337.png)

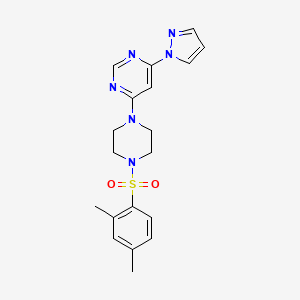
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3005341.png)
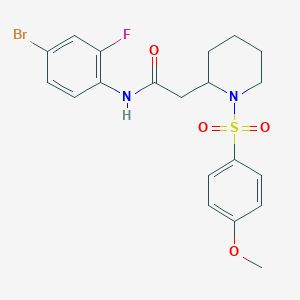
![N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005345.png)
![Tert-butyl N-(2-formylfuro[3,2-b]pyridin-6-yl)carbamate](/img/structure/B3005346.png)
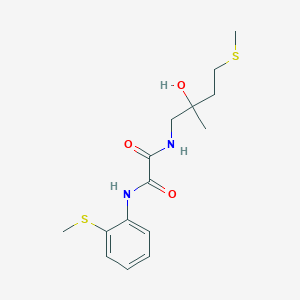
![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)
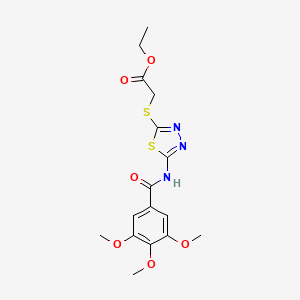
![8-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B3005351.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)
